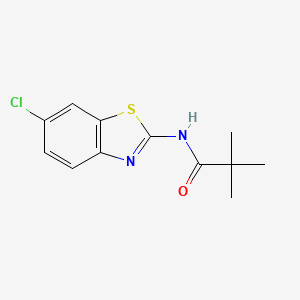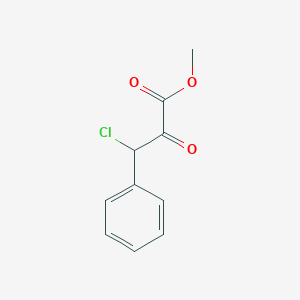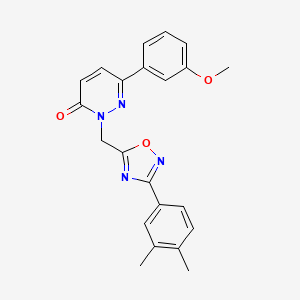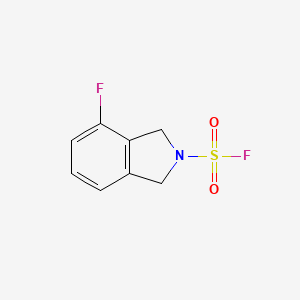![molecular formula C14H13N5O2S B2779207 N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 879435-39-9](/img/structure/B2779207.png)
N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. Pyrazolo[3,4-d]pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the types of atoms and bonds in the compound .Scientific Research Applications
Anticancer Applications
Research has shown that certain derivatives of pyrazolo[3,4-d]pyrimidine, closely related to N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, exhibit anticancer properties. For example, a study demonstrated the synthesis of derivatives with significant cytotoxic activity against a variety of cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Similarly, another study evaluated the antitumor efficacy of new pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines, identifying compounds with mild to moderate activity, thus contributing to the development of new anticancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Applications
The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with studies indicating that these compounds possess activity against various bacterial and fungal strains. This research underscores the value of these derivatives in designing new antimicrobial agents to combat resistant pathogens (Bondock, Rabie, Etman, & Fadda, 2008). Furthermore, another study synthesized a novel series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their application in addressing infectious diseases (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Antioxidant Applications
Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety have also been investigated for their antioxidant properties. A study on coordination complexes derived from pyrazole-acetamide, including those related to the query compound, revealed significant antioxidant activity, highlighting their potential in therapeutic applications targeting oxidative stress-related diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase , and receptors in the cholinergic nervous system . These targets play crucial roles in various biological processes, including nerve impulse transmission .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that hms3525d17 may interact with its targets to modulate their activity, leading to changes in cellular functions . For instance, inhibition of acetylcholinesterase would result in increased levels of acetylcholine, affecting nerve impulse transmission .
Biochemical Pathways
For instance, imidazole derivatives have been shown to exhibit a broad range of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and antitumor activities . These effects suggest that HMS3525D17 may have potential therapeutic applications.
properties
IUPAC Name |
N-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-15-11(20)8-22-14-17-12-10(13(21)18-14)7-16-19(12)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVHEWNVQVPLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B2779126.png)
![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2779130.png)
![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)




![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)
![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)
